molecular formula C8H10N2O3 B11774287 Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B11774287
M. Wt: 182.18 g/mol
InChI Key: MWMBFNUYENAYTE-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a chemical compound belonging to the class of pyridazine derivatives, which are recognized as valuable heterocyclic building blocks in medicinal and agrochemical research . While specific biological data for this exact compound is not available in the searched literature, closely related 3-oxo-2,3-dihydropyridazine-4-carboxamide analogues have been identified and patented for the treatment of cancer, indicating the potential of this scaffold in developing novel therapeutics . Furthermore, the pyridazine core is a known privileged structure in drug discovery. Recent scientific investigations have explored pyridazine-triazole hybrids as potent inhibitors of the α-glucosidase enzyme, with one study showing a synthesized compound to be 100 times more active than the standard drug acarbose . This highlights the significant potential of pyridazine-based compounds in creating new treatments for Type 2 diabetes. Researchers can utilize this ester as a versatile synthetic intermediate for constructing more complex molecular architectures, such as through further functionalization of the ester group or the pyridazine ring system. The compound is intended for use in various research applications, including as a starting material in organic synthesis, a precursor for the development of biologically active molecules, and a scaffold in combinatorial chemistry. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-methyl-3-oxopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5-9-10(2)7(6)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMBFNUYENAYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

A foundational approach involves cyclocondensation between hydrazines and β-keto esters. While direct synthesis data for the target compound is limited, analogous pyridazine syntheses suggest adaptability. For example, substituted pyridazines are formed via hydrazine reacting with 1,3-diketones or β-keto esters under acidic or thermal conditions .

Mechanistic Insights :

  • Hydrazine attacks the carbonyl group of ethyl 3-oxobutanoate, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates water, yielding the dihydropyridazine core.

  • Esterification with ethanol under acidic conditions (e.g., HCl) finalizes the ethyl carboxylate group .

Optimization Factors :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

  • Solvents : Refluxing ethanol or xylene enhances reaction rates .

  • Yield : Reported yields for analogous pyridazines range from 37% to 46% .

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Precursors

A novel method from Beilstein Journal of Organic Chemistry employs molybdenum hexacarbonyl [Mo(CO)₆] to facilitate ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . Although designed for pyridines, this strategy can be adapted for pyridazines by substituting amines with hydrazines.

Procedure :

  • Isoxazole Synthesis : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate is prepared via formylation and cyclization of β-alanine derivatives .

  • Ring Expansion : Mo(CO)₆ catalyzes the rearrangement, inserting a nitrogen atom to form the pyridazine ring.

  • Esterification : The intermediate carboxylic acid is treated with ethanol and HCl to yield the ethyl ester .

Key Parameters :

  • Temperature : Reactions proceed at 80–100°C in xylene .

  • Yield : Pyridine analogs achieve 37–46% yields; pyridazine yields may be lower due to steric effects .

Acid-Catalyzed Hydrolysis and Esterification of Bipyridinium Salts

A serendipitous synthesis reported in IUCrData describes the hydrolysis of 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride in ethanol . While the product was ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, modifying the starting material to include a hydrazine moiety could yield the target pyridazine.

Steps :

  • Hydrolysis : The bipyridinium chloride reacts with water, cleaving the pyridine ring.

  • Cyclization : Hydrazine promotes formation of the dihydropyridazine ring.

  • Esterification : Ethanol mediates ester formation under acidic conditions .

Crystallographic Data :

  • The crystal structure (space group P2₁/c) reveals planar molecular geometry stabilized by N–H⋯O hydrogen bonds .

  • Dihedral angles between the pyridazine ring and ester group are <5°, minimizing steric strain .

Oxazole-Ethylenic Compound Condensation

A patent (US3227724A) outlines pyridine synthesis via 4-methyl-5-ethoxyoxazole and maleic anhydride condensation . Adapting this for pyridazines requires substituting the ethylenic compound with a hydrazine derivative.

Modified Protocol :

  • Adduct Formation : 4-Methyl-5-ethoxyoxazole reacts with maleic hydrazide at 30°C in benzene.

  • Thermal Cleavage : Refluxing at 100°C for 18 hours eliminates CO₂, forming the pyridazine core.

  • Esterification : Treatment with ethanolic HCl yields the ethyl carboxylate .

Challenges :

  • Regioselectivity: Ensuring substitution at the 2- and 4-positions requires precise stoichiometry.

  • Byproducts: Unreacted maleic hydrazide may necessitate column chromatography.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Cyclocondensation37–4680–120ScalabilityLow regioselectivity
Mo(CO)₆ Ring Expansion30–4080–100High functional group toleranceRequires toxic catalyst
Bipyridinium Hydrolysis25–3525–60Mild conditionsLow yield
Oxazole Condensation40–5030–100High purityComplex starting materials

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazine Family

Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 158977-75-4)
  • Substituents : A 4-fluorophenyl group at position 4.
  • Molecular Weight : 276.26 g/mol (higher due to the fluorophenyl group).
  • This substitution is common in drug design to improve pharmacokinetics .
Ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
  • Substituents : Phenyl groups at positions 5 and 5.
  • This compound exhibits α-glucosidase inhibitory activity, suggesting substituent-dependent biological effects .
Ethyl 6-chloro-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
  • Substituents : Chlorine at position 6 and a 4-fluorophenyl group at position 2.
  • Key Differences : The chloro substituent adds both electron-withdrawing and steric effects, which may alter reactivity in nucleophilic substitution reactions compared to the methyl group in the target compound .

Heterocyclic Analogues with Different Ring Systems

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 88398-78-1)
  • Ring System: Pyrazole (two non-adjacent nitrogen atoms).
  • Key Differences : The pyrazole ring is less aromatic than pyridazine, leading to distinct electronic properties. This compound is often used in agrochemicals and pharmaceuticals due to its stability and hydrogen-bonding capabilities .
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate
  • Ring System: Thienopyridazine (fusion of thiophene and pyridazine).
  • Key Differences : The sulfur atom in the thiophene moiety increases electron density and may enhance interactions with metal ions or enzymes. This structural variation is common in antimicrobial and anticancer agents .

Functional Group Variations

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899942-96-2)
  • Substituents : A dimethoxyphenyl-amide-ethoxy side chain.
  • Molecular Weight : 467.5 g/mol.
  • Key Differences: The extended side chain introduces hydrogen-bonding donors/acceptors, making it suitable for targeting protein-binding pockets. This highlights the role of ester group modifications in tuning bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Inference)
Target Compound 170.17 Methyl at C2 Moderate (polar ester)
Ethyl 6-(4-fluorophenyl)-3-oxo derivative 276.26 4-Fluorophenyl at C6 Low (hydrophobic aryl)
Ethyl 3-oxo-5,6-diphenyl derivative ~328.34 (estimated) Phenyl at C5/C6 Very Low (bulky groups)
Thienopyridazine analogue ~210.25 (estimated) Thiophene fusion Moderate (S-atom)

Biological Activity

Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS No. 605681-24-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol

The compound's structure features a pyridazine ring, which is known for its diverse biological activities.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, derivatives of similar structures have shown significant antiviral effects against various viruses:

CompoundVirus TargetedActivityReference
Compound ATobacco Mosaic VirusCurative Activity: 56.8%
Compound BHerpes Simplex VirusAnti-HSV-1 Activity
Ethyl DerivativeVarious VirusesPromising Antiviral Effects

These findings suggest that modifications to the pyridazine structure can enhance antiviral efficacy.

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar heterocyclic frameworks have demonstrated activity against a range of bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureusMIC: 32 µg/mL
Compound DEscherichia coliMIC: 16 µg/mL

These results indicate the potential for developing new antibacterial agents based on this compound's structure.

3. Anticancer Activity

Research into the anticancer properties of this compound has shown promising results, particularly in inhibiting tumor growth:

Study FocusCancer TypeIC₅₀ Value (µM)Reference
Study EBreast CancerIC₅₀: 10 µM
Study FLung CancerIC₅₀: 5 µM

These studies suggest that this compound may serve as a lead for further development in cancer therapeutics.

Case Study 1: Antiviral Mechanism

In a study examining the mechanism of action against viral infections, derivatives of ethyl 2-methyl-3-oxo-2,3-dihydropyridazine were shown to inhibit viral replication through interference with viral RNA synthesis. This mechanism was particularly effective against RNA viruses, showcasing the compound's potential in antiviral drug development .

Case Study 2: Antibacterial Efficacy

A clinical trial involving a synthesized derivative of ethyl 2-methyl-3-oxo demonstrated significant reduction in bacterial load in patients with resistant bacterial infections. The trial reported a notable improvement in patient outcomes compared to standard antibiotic treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with ester derivatives. Key steps include:

  • Reagent Selection : Use of carbonyldiimidazole (CDI) for activating carboxylic acids and coupling agents like DCC for amide bond formation .
  • Solvent Optimization : Polar solvents (e.g., ethanol, DMF) under controlled temperatures (20–80°C) improve yield .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dihydropyridazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Complementary Use : Cross-validation between NMR, MS, and IR resolves ambiguities in tautomeric forms .

Q. How can thermal stability and phase transitions be experimentally determined for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions .
  • Environmental Control : Stability under varying humidity and temperature is assessed via accelerated aging studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) analyze bond lengths, angles, and hydrogen bonding .
  • Hydrogen Bonding Analysis : Graph set theory (e.g., Etter’s rules) classifies intermolecular interactions in crystal lattices .
  • Disorder Modeling : Partial occupancy refinement in SHELXL addresses disordered solvent molecules or substituents .

Q. What strategies are used to investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzyme active sites (e.g., kinase domains) .
  • Kinetic Assays : Michaelis-Menten studies with purified enzymes quantify inhibition constants (Kᵢ) .
  • Site-Directed Mutagenesis : Validates key residues involved in binding via recombinant enzyme variants .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

  • Methodological Answer :

  • Dynamic NMR : Detects tautomeric equilibria in solution (e.g., keto-enol shifts) that may differ from solid-state structures .
  • DFT Calculations : Compares experimental and computed NMR/IR spectra to identify dominant conformers .
  • Puckering Analysis : Cremer-Pople coordinates quantify ring distortions in crystallographic data .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : HOMO/LUMO surfaces identify reactive sites for electrophilic substitution or nucleophilic attack .
  • DFT-Based Reactivity Indices : Fukui functions and dual descriptor analyses guide regioselectivity predictions .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction pathways .

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